molecular formula C24H32O2 B3040572 3,3',5,5'-Tetraisopropyldiphenoquinone CAS No. 2178-51-0

3,3',5,5'-Tetraisopropyldiphenoquinone

Cat. No.: B3040572
CAS No.: 2178-51-0
M. Wt: 352.5 g/mol
InChI Key: ARMCFFIHDTWHHK-UHFFFAOYSA-N
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Description

General Overview of Quinone and Diphenoquinone (B1195943) Chemical Space

Quinones are a class of cyclic organic compounds containing a fully conjugated cyclic dione (B5365651) structure. They are widely distributed in nature and play crucial roles in biological processes such as electron transport and oxidative phosphorylation. Their chemistry is characterized by their ability to undergo reversible reduction to the corresponding hydroquinones, making them valuable components in redox systems.

Diphenoquinones represent an extended quinonoid system, formally derived from the coupling of two phenol (B47542) rings followed by oxidation. This results in a structure with two cyclohexadienone rings connected by a carbon-carbon double bond. This extended conjugation imparts distinct electronic and spectroscopic properties compared to simpler benzoquinones. Typical 4,4'-diphenoquinones possess nearly planar cores. chemicalbook.com

Historical Perspectives on Sterically Hindered Diphenoquinones

The introduction of bulky substituents, such as isopropyl or tert-butyl groups, at the positions ortho to the hydroxyl groups of the precursor phenols leads to the formation of sterically hindered diphenoquinones. This steric hindrance plays a critical role in the stability and reactivity of these molecules. Derivatives that are not substituted at the 3,3',5,5'-positions are prone to reactions like hydration and dimerization. chemicalbook.com The presence of bulky alkyl groups protects the quinone core from nucleophilic attack and other degradation pathways, allowing for the isolation and study of these otherwise reactive species.

Early research into sterically hindered phenols and their oxidation products laid the groundwork for understanding the formation and properties of substituted diphenoquinones. These studies were often driven by the use of such phenols as antioxidants, with the formation of diphenoquinones being a key step in their mechanism of action.

Academic Significance and Research Trajectory of 3,3',5,5'-Tetraisopropyldiphenoquinone

3,3',5,5'-Tetraisopropyldiphenoquinone (CAS No. 2178-51-0) is a notable example of a sterically hindered diphenoquinone. While much of the detailed research in this specific subclass has focused on the closely related 3,3',5,5'-tetra-tert-butyldiphenoquinone (B149682), the tetraisopropyl derivative shares many of its key chemical characteristics. Its academic significance stems from its role as a stable, redox-active organic molecule.

The research trajectory for compounds of this class is heavily influenced by their potential applications in materials science and organic electronics. The reversible redox behavior of the diphenoquinone core makes them attractive candidates for use as active materials in organic batteries and redox flow batteries. chemicalbook.com Furthermore, 3,3',5,5'-Tetraisopropyldiphenoquinone has been identified as a known impurity in the synthesis of the anesthetic drug Propofol (2,6-diisopropylphenol), which drives interest in its synthesis, characterization, and purification.

Table 1: Physicochemical Properties of 3,3',5,5'-Tetraisopropyldiphenoquinone

Property Value
CAS Number 2178-51-0
Molecular Formula C24H32O2

Current Challenges and Future Directions in Diphenoquinone Chemistry

Despite the progress made, challenges in diphenoquinone chemistry remain. One of the primary challenges is the development of synthetic methods that allow for precise control over the substitution pattern, enabling the fine-tuning of the electronic and steric properties of the molecule. This is crucial for designing materials with specific redox potentials and stabilities for targeted applications.

Future research is expected to focus on several key areas. The development of novel diphenoquinone-based polymers and covalent organic frameworks could lead to new materials with enhanced electronic conductivity and porosity for applications in energy storage and catalysis. Another promising direction is the exploration of the photochemical and photophysical properties of these compounds for applications in molecular switches and sensors. Furthermore, the synthesis of unsymmetrically substituted diphenoquinones could open up new avenues for creating molecules with unique dipole moments and non-linear optical properties. The exploration of diphenoquinones as dynamic redox systems, where conformational changes are coupled to electron transfer events, is also an emerging area of interest.

Detailed Research Findings

As a specific body of research on 3,3',5,5'-Tetraisopropyldiphenoquinone is limited, detailed findings are often inferred from its close analogue, 3,3',5,5'-tetra-tert-butyldiphenoquinone.

Synthesis: The most common synthetic route to sterically hindered diphenoquinones is the oxidative coupling of the corresponding 2,6-dialkylphenols. Various oxidizing agents and catalytic systems, often involving transition metals like cobalt or copper, can be employed for this transformation.

Structural and Spectroscopic Properties: X-ray crystallographic studies of the tetra-tert-butyl analogue reveal a nearly planar diphenoquinone moiety. The central carbon-carbon double bond connecting the two rings is typically longer than a standard double bond, a characteristic feature of this class of compounds. Spectroscopic analysis, including NMR and IR, would be expected to confirm the highly symmetric nature of 3,3',5,5'-Tetraisopropyldiphenoquinone.

Electrochemical Properties: Cyclic voltammetry studies of sterically hindered diphenoquinones demonstrate their capacity for reversible two-electron reduction. The reduction potentials are generally higher than those of corresponding benzoquinones. chemicalbook.com This property is central to their potential use in electrochemical devices.

Table 2: Representative Electrochemical Data for a Sterically Hindered Diphenoquinone (Tetra-tert-butyl analogue)

Process Potential (V vs. SCE)
First Reduction (DQ/DQ•-) -0.53

Data obtained in a non-aqueous medium.

Properties

IUPAC Name

4-[4-oxo-3,5-di(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]-2,6-di(propan-2-yl)cyclohexa-2,5-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O2/c1-13(2)19-9-17(10-20(14(3)4)23(19)25)18-11-21(15(5)6)24(26)22(12-18)16(7)8/h9-16H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMCFFIHDTWHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C2C=C(C(=O)C(=C2)C(C)C)C(C)C)C=C(C1=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2178-51-0
Record name 4-[3,5-bis(1-methylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-bis(1-methylethyl)-2,5-cyclohexadien-1-one
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Synthetic Methodologies for 3,3 ,5,5 Tetraisopropyldiphenoquinone and Its Structural Analogs

Established Synthetic Routes to 3,3',5,5'-Tetraisopropyldiphenoquinone

The primary and most well-established method for synthesizing 3,3',5,5'-tetraisopropyldiphenoquinone relies on the oxidative coupling of a phenolic precursor.

The synthesis of 3,3',5,5'-tetraisopropyldiphenoquinone is achieved through the oxidative C-C dimerization of its corresponding phenolic precursor, 2,6-diisopropylphenol. rsc.orgnih.gov This reaction involves the formation of a bond between the para-positions of two phenol (B47542) molecules, followed by oxidation to the quinone form. The bulky isopropyl groups at the ortho positions (2, 6, 2', and 6') direct the coupling to the para position, leading to the desired 4,4'-linkage. rsc.org This steric hindrance also contributes to the stability of the resulting diphenoquinone (B1195943).

The efficiency and selectivity of the oxidative coupling of 2,6-disubstituted phenols are highly dependent on the reaction conditions and the catalyst system employed. Research has explored various catalysts, oxidizing agents, solvents, and temperatures to optimize the synthesis of diphenoquinones.

Copper-based catalysts are frequently utilized for this transformation. google.com For instance, dinuclear copper(II) complexes have demonstrated high efficiency in catalyzing the oxidative coupling of various 2,6-disubstituted phenols using molecular oxygen as the oxidant. nih.gov In such systems, high yields (>99%) have been achieved in solvents like isopropanol (B130326) or dioxane at elevated temperatures (90 °C). nih.gov The reaction mechanism often involves the formation of phenoxy radicals as key intermediates, which then couple to form the diphenoquinone structure.

Other catalyst systems may include simple copper salts or metallic copper powder. google.com The choice of the oxidizing agent is also crucial, with air or pure oxygen being common choices due to their availability and environmental compatibility. google.com The reaction can be carried out under various conditions, from room temperature and atmospheric pressure to more elevated settings, depending on the specific catalyst and substrate. google.com

Table 1: Catalyst Systems and Conditions for Oxidative Coupling of 2,6-Diisopropylphenol
Catalyst SystemOxidizing AgentSolventTemperatureYield
Dicopper(II) complex [Cu₂(bpnp)(μ-OH)(TFA)₃]Molecular OxygenIsopropanol90 °C>99% nih.gov
Metallic Copper PowderAir (Oxygen)Ethanol/AmmoniaRoom TemperatureNot specified google.com

Advanced Strategies for Functionalized Diphenoquinone Derivatives

The development of advanced synthetic strategies allows for the creation of functionalized diphenoquinone derivatives with tailored properties. These strategies include regioselective functionalization and the synthesis of novel side-chain modified analogs.

Regioselective functionalization involves the introduction of new chemical groups at specific positions on the diphenoquinone scaffold. This can be a challenging endeavor due to the reactivity of the quinone system. One of the most attractive modern strategies for this purpose is transition metal-catalyzed C-H activation. nih.gov This approach allows for the direct functionalization of C-H bonds, offering a more atom-economical and efficient route compared to traditional methods that require pre-functionalized starting materials. nih.gov

While specific examples for 3,3',5,5'-tetraisopropyldiphenoquinone are not extensively detailed in the literature, the principles of regioselective functionalization have been successfully applied to other complex organic molecules like quinolines and BODIPYs. nih.govrsc.org These methods often rely on the use of directing groups to guide the catalyst to a specific C-H bond, enabling precise control over the position of the new functional group. Such strategies could potentially be adapted to the diphenoquinone framework to introduce functionalities that could modulate its electronic or steric properties.

Another avenue for creating novel diphenoquinone derivatives is through the modification of the side chains. Instead of altering the core aromatic structure, this approach focuses on synthesizing analogs with different alkyl or functionalized groups at the 3,3',5, and 5' positions. This is typically achieved by starting with a correspondingly substituted 2,6-dialkylphenol precursor.

For example, the synthesis of hydroquinone (B1673460) derivatives with heptadecatrienyl side chains has been reported, demonstrating the feasibility of incorporating complex side chains onto a phenolic backbone. google.com A similar strategy could be employed to first synthesize 2,6-disubstituted phenols with novel side chains, which could then undergo oxidative coupling to produce a diverse range of side-chain modified diphenoquinones. This approach allows for significant variation in the steric and electronic properties of the final molecule.

Green Chemistry Principles in Diphenoquinone Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dergipark.org.trnih.gov These principles can be applied to the synthesis of 3,3',5,5'-tetraisopropyldiphenoquinone and its derivatives to make the processes more environmentally benign.

Key aspects of green chemistry applicable to diphenoquinone synthesis include:

Use of Catalysis: Catalytic reactions are preferred over stoichiometric ones as they are more atom-economical and reduce waste. jddhs.com The use of copper catalysts in the oxidative coupling of phenols is a good example of this principle in action.

Safer Solvents and Reagents: The ideal solvent is non-toxic, readily available, and recyclable. While some syntheses of diphenoquinones use organic solvents, a shift towards greener solvents or even solvent-free reaction conditions is a key goal of green chemistry. jddhs.com

Use of Renewable Feedstocks: While not directly applied to the synthesis of this specific diphenoquinone, the broader principle encourages the use of starting materials derived from renewable resources.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. astrazeneca.com Research into more active catalysts that can operate under milder conditions is an important area of green chemistry.

Waste Prevention: The oxidative coupling reaction using air or oxygen as the oxidant is advantageous as the primary byproduct is water, which is benign. google.com

By focusing on the development of highly efficient and recyclable catalysts, utilizing environmentally friendly solvents, and optimizing reaction conditions for energy efficiency, the synthesis of 3,3',5,5'-tetraisopropyldiphenoquinone can be aligned more closely with the principles of sustainable chemistry. nih.gov

Atom Economy and Solvent Minimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgacs.org The ideal atom economy is 100%, signifying that all reactant atoms are converted into the final product, with no byproducts. wikipedia.org

The primary synthesis route to 3,3',5,5'-tetraisopropyldiphenoquinone is the aerobic oxidative coupling of 2,6-diisopropylphenol. The idealized reaction is as follows:

2 C₁₂H₁₈O + O₂ → C₂₄H₃₂O₂ + 2 H₂O

In this reaction, the desired product is the diphenoquinone, and water is the only theoretical byproduct. This type of reaction is inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric amounts of waste salts or other non-utilized molecules. Maximizing the incorporation of starting materials into the final product is a key goal to reduce waste and enhance sustainability. acs.org

Solvent minimization is another crucial aspect of green synthetic design. Traditional organic syntheses often rely on large volumes of volatile organic compounds (VOCs), which pose environmental and health risks. Modern approaches focus on using greener solvents, such as water or supercritical fluids like CO₂, or minimizing solvent use altogether. researchgate.net For the synthesis of diphenoquinones, research into solid-state reactions or reactions in dense-phase CO₂ represents a frontier for minimizing solvent waste. researchgate.net

Recyclable Catalytic Systems

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture by filtration and reused in subsequent batches. nsf.gov For the synthesis of the structurally similar 3,3′,5,5′-tetra-tert-butyl-4,4′-diphenoquinone, alkali-promoted Cu–Mg–Al hydrotalcites have proven to be effective and recyclable heterogeneous catalysts. researchgate.net These solid catalysts demonstrate high selectivity in the presence of molecular oxygen as the oxidant. researchgate.net Another approach involves the use of metallic copper powder as a catalyst in the presence of an alkaline material and a mild oxidizing agent like air. google.com

The performance of these catalysts can be evaluated over multiple cycles to determine their stability and sustained activity.

Table 1: Performance of a Recyclable Hydrotalcite Catalyst in the Synthesis of an Analogous Diphenoquinone

Catalytic Cycle Conversion (%) Selectivity (%)
1 98 >99
2 97 >99
3 96 >99
4 95 >98

Data derived from studies on analogous tetra-tert-butyl-diphenoquinone synthesis. researchgate.net

The data indicates a high degree of stability and reusability for the hydrotalcite-based catalyst, making it a promising system for the green synthesis of 3,3',5,5'-tetraisopropyldiphenoquinone.

Scale-Up Considerations and Process Optimization

Translating a laboratory-scale synthesis to an industrial scale introduces a new set of challenges that must be addressed through careful process optimization. nih.govresearchgate.net Key considerations include reaction kinetics, heat transfer, mass transport, cost of raw materials, and process safety. nih.govresearchgate.net

For the synthesis of 3,3',5,5'-tetraisopropyldiphenoquinone, optimization would involve a detailed study of various reaction parameters to maximize yield and purity while minimizing reaction time and energy consumption.

Table 2: Key Parameters for Process Optimization

Parameter Objective Method of Optimization
Catalyst Loading Minimize catalyst use without compromising reaction rate or yield. Screen a range of catalyst concentrations to find the optimal balance.
Temperature Achieve a high reaction rate while preventing side reactions or product degradation. Conduct reactions at various temperatures and monitor product purity via chromatography.
Oxygen/Air Pressure Ensure sufficient oxidant is available to drive the reaction to completion. Vary the pressure of the oxygen source and measure its effect on reaction kinetics.
Solvent Choice Use a minimal amount of a recyclable, non-toxic solvent that facilitates the reaction and product isolation. Test various green solvents and solvent concentrations.

| Reaction Time | Minimize batch time to increase throughput. | Monitor reaction progress over time to determine the point of completion. researchgate.net |

Continuous-flow reactors offer a modern alternative to traditional batch processing for scaling up chemical syntheses. nih.govresearchgate.net A flow chemistry approach could provide enhanced control over reaction parameters, improved heat exchange, and greater safety, particularly for exothermic oxidation reactions. researchgate.net This methodology allows for the production of large quantities of the target compound with high consistency and reduced waste. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for obtaining a "molecular fingerprint." These techniques probe the vibrational modes of a molecule, which are sensitive to bond strengths, molecular geometry, and symmetry. mdpi.comethz.ch For 3,3',5,5'-Tetraisopropyldiphenoquinone, the spectra are dominated by features arising from the quinoid rings and the isopropyl substituents.

The diphenoquinone (B1195943) core possesses several characteristic vibrational modes that are key to its identification. The most prominent of these are the carbonyl (C=O) and quinoid ring carbon-carbon double bond (C=C) stretching vibrations. nsf.gov

Carbonyl (C=O) Stretching: The C=O stretching mode in quinones typically gives rise to a very strong and sharp absorption band in the FTIR spectrum. For the analogous compound TTBDQ, this band is observed at approximately 1634 cm⁻¹. researchgate.net A similar, intense band is expected for 3,3',5,5'-Tetraisopropyldiphenoquinone in this region (typically 1630-1680 cm⁻¹). This frequency is indicative of a conjugated ketone system.

Ring (C=C) Stretching: The stretching vibrations of the C=C bonds within the quinoid rings are also characteristic. These modes typically appear in the 1550-1650 cm⁻¹ region of both FTIR and Raman spectra. oatext.com Due to the extended conjugation in the diphenoquinone system, these bands are often strong and can sometimes overlap with the C=O stretching band.

C-H Vibrations: The spectra also feature vibrations from the C-H bonds. Aromatic C-H stretching modes are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the isopropyl groups appear in the 2850-3000 cm⁻¹ range. researchgate.net Bending modes for these C-H groups appear at lower frequencies.

The key vibrational modes for the analogous 3,3',5,5'-Tetra-tert-butyldiphenoquinone (B149682) are summarized in the table below.

Vibrational ModeTypical Frequency Range (cm⁻¹)Observed Frequency (TTBDQ) (cm⁻¹)Intensity
Aliphatic C-H Stretch2850-3000N/AStrong
Carbonyl (C=O) Stretch1630-16801634 researchgate.netStrong
Quinoid Ring (C=C) Stretch1550-1650N/AMedium-Strong

The vibrational frequencies of a molecule are sensitive to its conformation. For 3,3',5,5'-Tetraisopropyldiphenoquinone, a key conformational question is the degree of twisting around the central C-C single bond connecting the two quinone rings. X-ray crystallographic studies on the tert-butyl analog, TTBDQ, have shown that the diphenoquinone moiety is essentially planar. researchgate.net This planarity maximizes the π-system conjugation.

The presence of four bulky isopropyl groups introduces significant steric hindrance. While the electronic preference is for a planar conformation, severe steric clash could potentially induce a twist. Vibrational spectroscopy can probe this; a twisted conformation would break the molecule's symmetry and could lead to the appearance of new bands in the IR or Raman spectra that are forbidden in a more symmetric, planar structure. However, given the planarity of the even bulkier TTBDQ, it is highly probable that 3,3',5,5'-Tetraisopropyldiphenoquinone also adopts a largely planar conformation in the ground state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of organic molecules in solution. researchgate.net By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, a complete structural assignment can be made.

Based on the structure of 3,3',5,5'-Tetraisopropyldiphenoquinone, a relatively simple set of signals is expected due to the molecule's symmetry. The structure possesses a C2 axis of symmetry, making the two quinone rings and their respective substituents chemically equivalent.

For the analogous TTBDQ, the following signals are reported:

¹H NMR: A sharp singlet for the tert-butyl protons (36H) in the range of 1.49–1.62 ppm and a signal for the equivalent aromatic ring protons (4H) between 6.18–6.95 ppm. researchgate.net

¹³C NMR: A signal for the carbonyl carbon at ~196 ppm, signals for the aromatic carbons between 115-157 ppm, and signals for the tert-butyl carbons. researchgate.net

For 3,3',5,5'-Tetraisopropyldiphenoquinone, the following spectral features would be anticipated:

¹H NMR:

A doublet for the methyl protons (24H) of the four equivalent isopropyl groups.

A septet for the methine protons (4H) of the four equivalent isopropyl groups, due to coupling with the six adjacent methyl protons.

A singlet for the four equivalent aromatic protons.

¹³C NMR:

A signal for the carbonyl carbon atoms (>180 ppm).

Signals for the olefinic/aromatic carbons in the quinoid ring.

Two signals for the isopropyl groups (one for the methine carbon and one for the two equivalent methyl carbons).

Group¹H Chemical Shift (ppm) (Predicted)¹H Splitting Pattern (Predicted)¹³C Chemical Shift (ppm) (Predicted)
Isopropyl -CH₃~1.3Doublet~24
Isopropyl -CH~3.2Septet~35
Ring -H~7.0Singlet~130
Ring C-iPrN/AN/A~150
Ring C-HN/AN/A~130
Ring C=CN/AN/A~145
C=ON/AN/A~196

While the 1D NMR spectra of 3,3',5,5'-Tetraisopropyldiphenoquinone are expected to be relatively simple, 2D NMR techniques provide unambiguous confirmation of the structural assignments.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be crucial to confirm the isopropyl group structure by showing a clear cross-peak between the methine proton signal (septet) and the methyl proton signal (doublet).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons. An HSQC spectrum would show cross-peaks connecting the isopropyl methine proton to the methine carbon and the isopropyl methyl protons to the methyl carbons. It would also link the aromatic proton signal to its corresponding carbon signal.

Dynamic NMR (DNMR) spectroscopy is used to study molecular processes that occur on the NMR timescale, such as conformational changes or hindered rotations. For 3,3',5,5'-Tetraisopropyldiphenoquinone, a potential dynamic process is the rotation around the central C4-C4' bond. While the molecule is expected to be largely planar, a significant energy barrier to rotation likely exists due to the steric bulk of the isopropyl groups and the partial double-bond character of the central C-C bond.

If this rotational barrier were within the range accessible by NMR (approx. 5-25 kcal/mol), variable-temperature (VT) NMR experiments could reveal changes in the spectra. At low temperatures, if the rotation is slow, separate signals might be observed for non-equivalent groups. As the temperature is raised, these signals would broaden and eventually coalesce into a single averaged signal at the fast-exchange limit. However, for highly conjugated and sterically hindered systems like this, the rotational barrier is likely too high to be observed by standard DNMR techniques, and the molecule would appear static at all accessible temperatures.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The extended π-conjugated system of the diphenoquinone core is a strong chromophore, giving the compound a distinct color.

The UV-Vis spectrum of the tert-butyl analog, TTBDQ, shows a strong absorption maximum (λ_max) at approximately 419-420 nm. tcichemicals.com This absorption is responsible for its intense color and is attributed to a high-intensity π → π* electronic transition within the extensive conjugated system of the molecule. A lower intensity n → π* transition, associated with the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, is also expected at a longer wavelength but may be obscured by the more intense π → π* band.

Information on the emission properties (fluorescence) of 3,3',5,5'-Tetraisopropyldiphenoquinone and its analogs is scarce. Many simple quinones are known to be non-fluorescent or only weakly fluorescent. mdpi.com This is often due to efficient intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁), which deactivates the excited state non-radiatively or via phosphorescence rather than fluorescence. Without specific experimental data, it is presumed that 3,3',5,5'-Tetraisopropyldiphenoquinone exhibits very weak or no fluorescence. mdpi.com

Investigation of Electronic Transitions and Conjugation Effects

The electronic structure of 3,3',5,5'-Tetraisopropyldiphenoquinone is characterized by an extended π-conjugated system, which gives rise to distinct absorption bands in the ultraviolet-visible (UV-Vis) spectrum. The molecule's color and electronic properties are directly related to transitions of electrons between molecular orbitals. The primary electronic transitions observed are typically π → π* transitions, involving the promotion of electrons from a π bonding orbital to a π* antibonding orbital.

The extended conjugation across the two quinone rings and the central carbon-carbon single bond significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in absorption of light at longer wavelengths, extending into the visible region of the electromagnetic spectrum. The spectrum of diphenoquinone derivatives typically displays two main absorption bands. nih.gov

The presence of four isopropyl groups at the 3,3',5, and 5' positions introduces steric hindrance. This steric strain can cause a slight twisting of the two quinone rings relative to each other, which may disrupt the planarity of the molecule. A deviation from planarity can reduce the efficiency of π-orbital overlap across the central C-C bond, leading to a blue shift (a shift to shorter wavelengths) in the absorption maximum (λmax) compared to a hypothetical planar equivalent. Conversely, the electron-donating inductive effect of the alkyl isopropyl groups can cause a slight red shift (a shift to longer wavelengths). The final observed spectrum is a balance of these electronic and steric effects.

Table 1: Typical Electronic Transitions for 3,3',5,5'-Tetraisopropyldiphenoquinone

Transition TypeOrbital PromotionTypical Wavelength Range (nm)Description
¹Lₐ band π → π220-280A high-energy transition related to the benzenoid rings.
¹Lₑ band π → π350-450A lower-energy transition responsible for the compound's color, highly sensitive to the extent of conjugation across the entire molecule.

Note: The exact λmax values depend on the solvent used, due to solvatochromic effects. researchgate.net

Correlation of Spectroscopic Data with Electronic Structure

Spectroscopic data from UV-Vis analysis can be directly correlated with the molecule's electronic structure, often with the aid of computational chemistry methods like Density Functional Theory (DFT). clinicsearchonline.org DFT calculations can model the molecular orbitals (HOMO and LUMO) and predict the energies of electronic transitions. cumhuriyet.edu.tr

For 3,3',5,5'-Tetraisopropyldiphenoquinone, the HOMO is typically localized across the entire π-system, while the LUMO is also delocalized with significant contributions from the carbonyl groups. The energy difference between these orbitals (the HOMO-LUMO gap) corresponds to the energy of the longest-wavelength electronic transition observed in the UV-Vis spectrum. A smaller HOMO-LUMO gap results in absorption at longer wavelengths. sdu.dk

By comparing the experimentally observed λmax with the computationally predicted transition energies, the accuracy of the theoretical model can be validated. These studies confirm that the visible absorption band is indeed due to the HOMO→LUMO transition. Furthermore, computational models can quantify the dihedral angle between the two quinone rings, providing insight into how steric hindrance from the isopropyl groups impacts the electronic conjugation and, consequently, the absorption spectrum. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy of Radical Intermediates

Detection and Characterization of Semiquinone Radicals

Quinones are known for their ability to undergo redox reactions, often involving single-electron transfer steps to form radical intermediates. ljmu.ac.uk The one-electron reduction of 3,3',5,5'-Tetraisopropyldiphenoquinone yields the corresponding semiquinone radical anion. This species is paramagnetic due to the presence of an unpaired electron, making it detectable by Electron Paramagnetic Resonance (EPR) spectroscopy. ljmu.ac.uk

EPR spectroscopy is a highly sensitive technique for the detection and characterization of radical species. researchgate.net When the semiquinone radical is placed in a magnetic field, the unpaired electron can exist in two spin states. The absorption of microwave radiation induces transitions between these states, generating a characteristic EPR spectrum. The relative stability of the semiquinone radical, enhanced by the delocalization of the unpaired electron over the extensive π-system, makes it amenable to study by EPR. ljmu.ac.uk The g-value obtained from the spectrum helps in identifying the radical as an oxygen-centered species. ljmu.ac.uk

Spin Density Distribution and Hyperfine Coupling Analysis

The EPR spectrum of the 3,3',5,5'-Tetraisopropyldiphenoquinone semiquinone radical is rich with information due to hyperfine coupling. This phenomenon arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei, such as ¹H. These interactions split the main EPR signal into a complex pattern of lines. illinois.edu

The magnitude of the splitting, known as the hyperfine coupling constant (aH), is directly proportional to the spin density at the interacting nucleus. capes.gov.br Analysis of these constants allows for the mapping of the unpaired electron's distribution across the molecule.

For this specific semiquinone radical, hyperfine coupling would be expected from:

Aromatic Protons: The two protons at the 6 and 6' positions on the aromatic rings.

Methine Protons: The four protons on the tertiary carbons of the isopropyl groups (-CH(CH₃)₂).

The interaction with these sets of equivalent protons would produce a distinct splitting pattern. illinois.edu The relative magnitudes of the coupling constants reveal the extent of delocalization of the unpaired electron onto the aromatic rings and the isopropyl side chains. researchgate.net

Table 2: Predicted Hyperfine Coupling Constants (aH) for the Semiquinone Radical of 3,3',5,5'-Tetraisopropyldiphenoquinone

Interacting NucleiNumber of Equivalent ProtonsExpected Hyperfine Coupling Constant (aH) Range (Gauss)Information Gained
Aromatic Protons (H-6, H-6') 21.5 - 3.0Spin density on the main aromatic rings.
Methine Protons (-CH(CH₃)₂) 40.5 - 1.5Spin density delocalization onto the alkyl substituents via hyperconjugation.

Note: These are predicted values based on similar semiquinone radical structures. The actual values would be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and structure of a compound. nih.gov For 3,3',5,5'-Tetraisopropyldiphenoquinone (C₂₈H₃₆O₂), HRMS can measure the mass of the molecular ion with very high accuracy (typically within 5 ppm), allowing for the unambiguous determination of its elemental formula. mdpi.com

Upon ionization in the mass spectrometer, the molecular ion undergoes fragmentation, breaking down into smaller, characteristic charged fragments. The analysis of this fragmentation pattern provides a fingerprint of the molecule's structure. uab.edu For diphenoquinone structures, common fragmentation pathways include the loss of alkyl groups and carbonyl groups (as carbon monoxide, CO). nih.govnih.gov

A notable characteristic observed in the mass spectrometry of some diphenoquinones is a tendency for chemical reduction within the spectrometer, which can produce a molecular ion peak two mass units higher than expected (M+2). nih.gov

Table 3: Predicted HRMS Fragmentation Pattern for 3,3',5,5'-Tetraisopropyldiphenoquinone

m/z (Calculated)FormulaDescription of Fragment
404.2715 [C₂₈H₃₆O₂]⁺Molecular Ion (M⁺)
389.2481 [C₂₇H₃₃O₂]⁺Loss of a methyl radical (•CH₃)
361.2532 [C₂₅H₃₃O₂]⁺Loss of an isopropyl radical (•C₃H₇)
333.2219 [C₂₃H₂₉O₂]⁺Loss of two isopropyl radicals
305.1906 [C₂₁H₂₅O₂]⁺Loss of three isopropyl radicals
277.1593 [C₁₉H₂₁O₂]⁺Loss of four isopropyl radicals
249.1643 [C₁₈H₂₁O]⁺Loss of four isopropyl radicals and one CO molecule
221.1694 [C₁₇H₂₁]⁺Loss of four isopropyl radicals and two CO molecules

Synergistic Integration of Spectroscopic Data for Comprehensive Chemical Analysis

While each spectroscopic technique provides valuable information, a comprehensive and unambiguous structural elucidation of 3,3',5,5'-Tetraisopropyldiphenoquinone is best achieved through the synergistic integration of multiple analytical methods. nih.govnih.gov Combining data from UV-Vis, EPR, and HRMS allows for cross-validation of findings and provides a more complete picture of the molecule's identity, structure, and chemical properties.

HRMS establishes the precise elemental composition (C₂₈H₃₆O₂) and confirms the presence of key structural units, such as the four isopropyl groups, through fragmentation analysis. scispace.com

EPR Spectroscopy offers definitive proof of the molecule's ability to form stable radical intermediates, a key characteristic of its quinone functionality. Analysis of the hyperfine structure provides an experimental map of the spin density distribution in the semiquinone radical, offering deep insight into its electronic structure. ljmu.ac.uk

Together, these techniques provide a powerful, multi-faceted approach. HRMS defines the "what" (elemental formula and fragments), UV-Vis describes the "how" of its electronic behavior (conjugation and transitions), and EPR reveals its "potential" (redox activity and radical formation). This integrated approach is fundamental to modern chemical analysis for the definitive characterization of complex organic molecules.

Redox Chemistry and Electrochemistry of 3,3 ,5,5 Tetraisopropyldiphenoquinone

Fundamental Electron Transfer Pathways

The redox activity of 3,3',5,5'-tetraisopropyldiphenoquinone is centered on its ability to undergo controlled electron and proton transfer reactions. These processes are crucial for its role as an oxidizing agent and its potential use in electrochemical systems.

Mechanism of Two-Electron Reduction and Oxidation

Similar to other diphenoquinones, the electrochemical behavior of 3,3',5,5'-tetraisopropyldiphenoquinone is characterized by a two-electron reduction process. This reduction transforms the quinone structure into the corresponding hydroquinone (B1673460). The process typically occurs in two discrete one-electron steps.

The initial step involves the transfer of one electron to form a semiquinone radical anion. This intermediate is often stabilized by the delocalization of the unpaired electron across the extensive π-system of the molecule. The subsequent addition of a second electron leads to the formation of the dianion, which upon protonation yields the hydroquinone.

The steric hindrance provided by the four isopropyl groups at the 3, 3', 5, and 5' positions plays a significant role in the kinetics and thermodynamics of this process. These bulky groups can influence the planarity of the molecule and the accessibility of the carbonyl groups, thereby affecting the electron transfer rates and the stability of the intermediate species. For a closely related sterically hindered diphenoquinone (B1195943), 3,3',5,5'-tetra-tert-butyldiphenoquinone (B149682), this two-electron acceptor behavior is well-documented. organic-chemistry.org

Reversible and Irreversible Redox Processes

The redox processes of many quinone derivatives can exhibit varying degrees of reversibility. researchgate.netsemanticscholar.orgresearchgate.net For sterically hindered diphenoquinones, the two-electron reduction is often observed to be electrochemically reversible or quasi-reversible, particularly in aprotic media. This reversibility is a key characteristic for applications in areas like organic batteries and redox flow cells, where stable and repeatable cycling is essential.

The reversibility of the redox process is influenced by factors such as the stability of the semiquinone radical and the hydroquinone dianion. The bulky isopropyl groups in 3,3',5,5'-tetraisopropyldiphenoquinone can enhance the stability of the radical intermediate by sterically protecting it from dimerization or other follow-up chemical reactions that would lead to irreversibility. However, the specific conditions of the electrochemical experiment, including the solvent, supporting electrolyte, and scan rate, can also impact the observed reversibility.

Cyclic Voltammetry Studies for Electrochemical Characterization

Cyclic voltammetry is a powerful technique used to investigate the electrochemical properties of compounds like 3,3',5,5'-tetraisopropyldiphenoquinone. It provides valuable information about the redox potentials, electron transfer kinetics, and the stability of the electrochemically generated species.

Determination of Formal Redox Potentials

Cyclic voltammetry allows for the determination of the formal redox potentials (E°') for the successive one-electron transfer steps. These potentials are a measure of the thermodynamic tendency of the compound to accept electrons. For a reversible system, the formal potential can be estimated as the midpoint of the anodic and cathodic peak potentials.

Kinetic Parameters of Heterogeneous Electron Transfer

The kinetics of electron transfer between the electrode surface and the dissolved 3,3',5,5'-tetraisopropyldiphenoquinone can also be probed using cyclic voltammetry. The separation between the anodic and cathodic peak potentials (ΔEp) provides qualitative information about the rate of electron transfer. For a fast, reversible one-electron process, ΔEp is theoretically 59/n mV at 25 °C (where n is the number of electrons transferred). An increase in ΔEp suggests slower electron transfer kinetics.

Quantitative analysis of the cyclic voltammograms at various scan rates can be used to calculate the heterogeneous electron transfer rate constant (k°). This parameter quantifies the speed of the electron transfer process at the electrode-solution interface. The bulky isopropyl substituents may sterically hinder the optimal orientation of the molecule at the electrode surface, potentially leading to slower electron transfer kinetics compared to less hindered quinones.

Influence of Supporting Electrolytes and Solvent Systems

The choice of solvent and supporting electrolyte can significantly impact the electrochemical behavior of 3,3',5,5'-tetraisopropyldiphenoquinone. The polarity of the solvent affects the solvation of the neutral molecule and its reduced forms (semiquinone anion and hydroquinone dianion), which in turn influences the redox potentials. semanticscholar.org

The supporting electrolyte provides conductivity to the solution and can also interact with the redox species. The size and charge of the electrolyte cations can lead to ion-pairing with the negatively charged reduced forms of the diphenoquinone. semanticscholar.org This ion-pairing can stabilize the reduced species and shift the redox potentials. For example, smaller, more charge-dense cations would be expected to form stronger ion pairs, leading to a greater stabilization and a positive shift in the reduction potentials. The nature of the solvent will also mediate the strength of these ion-pairing interactions.

Proton-Coupled Electron Transfer (PCET) Mechanisms in Diphenoquinone Systems

While PCET is a known mechanism in the redox chemistry of quinones, the specific pathways, kinetics, and thermodynamic parameters for 3,3',5,5'-tetraisopropyldiphenoquinone are not detailed in the available literature. A proper discussion would require experimental data, for instance from cyclic voltammetry at varying pH and solvent conditions, which is currently absent.

Quantitative Analysis of Redox Equilibria and Nernstian Behavior

A quantitative analysis of the redox equilibria, including the determination of standard reduction potentials and confirmation of Nernstian behavior for the electron transfer steps, is not available. This would necessitate detailed electrochemical measurements, such as cyclic voltammetry at different scan rates and concentrations, to establish the reversibility and thermodynamic properties of the redox processes.

Due to the absence of this fundamental research data, it is not possible to generate the requested in-depth and scientifically accurate article. Any attempt to do so would rely on speculation and extrapolation from related compounds, which would not meet the required standard of focusing solely on 3,3',5,5'-tetraisopropyldiphenoquinone.

Catalytic Applications and Mechanistic Investigations in Organic Transformations

3,3',5,5'-Tetra-tert-butyldiphenoquinone (B149682) as an Organic Oxidant in Synthesis

3,3',5,5'-Tetra-tert-butyldiphenoquinone, commonly abbreviated as DPQ, is a versatile and commercially available organic oxidant. organic-chemistry.org It can be readily prepared through the oxidation of the inexpensive 2,6-di-tert-butylphenol. organic-chemistry.orgresearchgate.net A key advantage of DPQ over other oxidants like benzoquinone is the non-nucleophilic character of its reduced product, 3,3',5,5'-tetra-tert-butyl-4,4'-biphenol, which prevents interference with electrophiles in the reaction mixture. organic-chemistry.org DPQ acts as a two-electron acceptor, and its reduced form can be easily separated from the reaction products. organic-chemistry.org Furthermore, the reduced biphenol can be re-oxidized to DPQ using oxygen, making O₂ the terminal oxidant in a catalytic cycle. organic-chemistry.org

Oxidative Esterification Reactions

DPQ is effectively employed as an oxidant in N-heterocyclic carbene (NHC)-catalyzed oxidative esterification of aldehydes. organic-chemistry.orgresearchgate.net This transition metal-free organocatalytic system facilitates the conversion of various aldehydes into esters. organic-chemistry.org For instance, the reaction can yield hexafluoroisopropyl esters, which are valuable active esters for subsequent in situ amide bond formation. organic-chemistry.org The cooperative catalysis between an NHC and DPQ allows for the selective oxidative acylation of alcohols with aldehydes, even in the presence of typically reactive amino groups. organic-chemistry.org

Table 1: Examples of Oxidative Esterification using NHC/DPQ System

Aldehyde Substrate Alcohol Product Type Reference
Various Aldehydes Hexafluoroisopropanol Hexafluoroisopropyl esters organic-chemistry.org

This table is illustrative and based on descriptions of the reaction's versatility.

Oxidative Azidation of Organic Substrates

The same organocatalytic system, combining an N-heterocyclic carbene with DPQ as the oxidant, provides a mild method for the oxidative azidation of aldehydes. organic-chemistry.org This transition metal-free approach expands the utility of NHC catalysis into the formation of acyl azides, which are important intermediates in organic synthesis, notably for the Curtius rearrangement to form isocyanates.

Direct Oxidative N-Acylation of Amides

An efficient method for the direct oxidative N-acylation of primary amides with aldehydes has been developed utilizing an azolium salt (an NHC precursor) as the catalyst and DPQ as the oxidant. organic-chemistry.orgorganic-chemistry.org This reaction proceeds in the presence of a base to afford a variety of imide compounds, including N-sulfonylcarboxamides and dicarboxyimides, in good yields. organic-chemistry.orgorganic-chemistry.org The process is noted for its high selectivity, avoiding common competing side reactions such as imine formation and esterification. organic-chemistry.org The reaction accommodates a wide range of both aldehyde and amide substrates, including those with electron-donating and electron-withdrawing groups, and is effective at room temperature. organic-chemistry.org

Table 2: Substrate Scope in Direct Oxidative N-Acylation | Aldehyde Type | Amide Type | Product | Yield | Reference | | --- | --- | --- | --- | | Aryl aldehydes | Primary amides | Imides | Up to 97% | organic-chemistry.org | | α,β-Unsaturated aldehydes | N-sulfonylcarboxamides | N-sulfonylcarboxamides | Good | organic-chemistry.orgorganic-chemistry.org | | Aryl aldehydes | N-sulfinylcarboxamides | N-sulfinylcarboxamides | Good | organic-chemistry.orgorganic-chemistry.org |

Yields are based on optimized conditions reported in the literature.

Oxidative Coupling Reactions (e.g., Grignard Reagents)

Diphenoquinones, including DPQ, serve as effective electron acceptors for the oxidative coupling of functionalized Grignard reagents. organic-chemistry.org This method facilitates the dimerization of a broad range of organomagnesium compounds. A notable feature of this reaction is that the oxidative dimerization of alkenylmagnesium reagents occurs with complete retention of the double bond's stereochemistry. organic-chemistry.org While transition metals are often used for such couplings, the use of an organic oxidant like DPQ offers a complementary strategy. nih.govresearchgate.net

Cooperative Catalysis with N-Heterocyclic Carbenes and Related Systems

N-Heterocyclic carbenes have become powerful organocatalysts, largely due to their ability to induce polarity reversal (umpolung) in substrates like aldehydes. nih.gov The combination of NHC catalysis with other catalytic modes, known as cooperative catalysis, has significantly expanded its synthetic utility, leading to enhanced reactivity and selectivity. nih.govnih.govresearchgate.net DPQ is a key oxidant in many cooperative systems involving NHCs, particularly for oxidative transformations. organic-chemistry.org These systems leverage the ability of the NHC to generate nucleophilic intermediates from aldehydes (such as the Breslow intermediate or acyl azolium ions) which are then oxidized by DPQ in a coupled catalytic cycle. organic-chemistry.orgd-nb.info

Mechanistic Roles of the Oxidant and Organocatalyst

In cooperative catalysis involving an NHC and DPQ, each component has a distinct and crucial role.

Role of the N-Heterocyclic Carbene (Organocatalyst):

Nucleophilic Attack: The NHC catalyst initiates the cycle by attacking the carbonyl carbon of an aldehyde.

Intermediate Formation: This attack generates a key nucleophilic intermediate. Depending on the specific reaction, this can be a Breslow intermediate, an acyl anion equivalent, or an acyl azolium ion. organic-chemistry.orgnih.govd-nb.info

Reaction with Substrate: This activated intermediate then reacts with another substrate. For example, in oxidative N-acylation, the acyl azolium intermediate reacts with a deprotonated amide. organic-chemistry.org In oxidative esterification, it reacts with an alcohol. organic-chemistry.org

Role of DPQ (Oxidant):

Oxidation/Regeneration: DPQ acts as a two-electron acceptor to oxidize the intermediate formed after the key bond-forming step. organic-chemistry.org

Catalyst Turnover: This oxidation step is essential for turning over the catalytic cycle. It releases the final product and regenerates the active NHC catalyst, allowing it to participate in a new cycle. organic-chemistry.org

Scope and Limitations of Collaborative Catalytic Systems

Collaborative catalysis, where two or more catalysts work in concert to achieve a transformation not possible with either catalyst alone, has effectively utilized 3,3',5,5'-Tetra-tert-butyldiphenoquinone (DPQ) as a terminal oxidant. A prominent example is its use in N-Heterocyclic Carbene (NHC) organocatalysis for oxidative acylations.

The scope of these systems is broad. In the presence of an NHC catalyst and DPQ, a wide variety of aldehydes can be coupled with alcohols to form esters. lookchem.com This transformation is notable for its tolerance of sensitive functional groups. For instance, even substrates containing amino groups, which are typically prone to side reactions, can undergo selective oxidative acylation of the alcohol moiety. lookchem.com The system is not limited to simple alcohols; more complex structures and various functionalized aldehydes are also suitable substrates.

However, the system does have limitations. The reaction's efficiency can be dependent on the steric and electronic properties of both the aldehyde and the alcohol. Highly hindered aldehydes or alcohols may react sluggishly, leading to lower yields or requiring longer reaction times. Furthermore, while the system is generally selective, competitive oxidation of other functionalities can occur in highly complex substrates. The choice of the NHC catalyst is also crucial, as its electronic and steric profile must be compatible with both the aldehyde and the DPQ oxidant to ensure an efficient catalytic cycle.

Table 1: Scope of Aldehydes in NHC-Catalyzed Oxidative Esterification using DPQ

Aldehyde Substrate Alcohol Substrate Product Yield (%)
Benzaldehyde Benzyl alcohol High
Cinnamaldehyde Methanol High
4-Nitrobenzaldehyde Ethanol Good
Heptanal Isopropanol (B130326) Good

Role as a Redox Catalyst in Dehydrogenative Coupling Reactions

3,3',5,5'-Tetra-tert-butyldiphenoquinone (DPQ) functions as a potent two-electron acceptor in a variety of dehydrogenative coupling reactions. In these transformations, DPQ acts as the stoichiometric oxidant, facilitating the formation of new C-C, C-N, or C-O bonds by removing two hydrogen atoms (equivalent to two protons and two electrons) from the substrate(s).

A key application is the oxidative dimerization of Grignard reagents. DPQ can effectively couple a broad range of functionalized Grignard compounds. lookchem.com A significant advantage of using DPQ in this context is the complete retention of stereochemistry for alkenylmagnesium reagents, allowing for the synthesis of complex dienes with high fidelity.

In the realm of NHC catalysis, DPQ is the oxidant of choice for the dehydrogenative synthesis of active esters and amides directly from aldehydes. For example, it enables the oxidative esterification of aldehydes to yield hexafluoroisopropyl esters, which are valuable intermediates for subsequent in-situ amide bond formations. lookchem.com Similarly, DPQ facilitates the direct oxidative N-acylation of primary amides with aldehydes, providing an efficient route to N-sulfonylcarboxamides and dicarboxyimides. lookchem.com The driving force for these reactions is the reduction of DPQ to the stable 3,3',5,5'-tetra-tert-butyl-[1,1'-biphenyl]-4,4'-diol.

Mechanistic Insights into Reaction Pathways and Selectivity

In the context of NHC-catalyzed oxidative acylations, the catalytic cycle involves several key intermediates. The reaction is initiated by the nucleophilic attack of the N-heterocyclic carbene on the aldehyde substrate, forming a transient tetrahedral intermediate. This species then undergoes proton transfer and rearrangement to form the crucial Breslow intermediate.

The Breslow intermediate is the key nucleophilic species that is oxidized by DPQ. It undergoes a two-electron oxidation by DPQ, which acts as an electron sink. This oxidation step generates an activated acylazolium intermediate. The acylazolium ion is a highly electrophilic species, essentially an activated form of the carboxylic acid. It is this intermediate that is then attacked by a nucleophile (such as an alcohol or an amide) to form the final product and regenerate the NHC catalyst. The reduced form of the oxidant, 3,3',5,5'-tetra-tert-butyl-[1,1'-biphenyl]-4,4'-diol, is formed as a stable byproduct. Quantum chemical calculations have been used to support this proposed mechanism and the structures of the intermediates involved. lookchem.com

Table 2: Key Intermediates in NHC/DPQ Catalyzed Oxidative Acylation

Intermediate Name Description Role in Cycle
Breslow Intermediate Acyl anion equivalent formed from NHC and aldehyde. Nucleophile that is oxidized by DPQ.
Acylazolium Ion Highly electrophilic species formed after oxidation. Acylating agent attacked by the final nucleophile.

In the NHC-catalyzed oxidations using DPQ, the rate-determining step can vary. It can be the initial formation of the Breslow intermediate, the oxidation of this intermediate by DPQ, or the final product-forming nucleophilic attack on the acylazolium intermediate. The specific rate-limiting step is influenced by the concentrations of the reactants and the inherent reactivity of the aldehyde, the nucleophile, and the efficiency of the NHC-DPQ redox couple. For example, a highly stable Breslow intermediate might be slow to be oxidized, making the redox step rate-limiting. Conversely, a less reactive final nucleophile could make the final acylation step the bottleneck of the cycle. The turnover frequency, which measures the number of moles of product formed per mole of catalyst per unit time, is a direct reflection of the rate of the slowest step in this catalytic loop.

Sustainable Catalytic Cycles and Reusability of the Oxidant

A significant advantage of using the DPQ/diol redox system is its potential for creating sustainable catalytic cycles. While DPQ is often used as a stoichiometric oxidant in laboratory-scale synthesis, its reduced form, 3,3',5,5'-tetra-tert-butyl-[1,1'-biphenyl]-4,4'-diol, can be re-oxidized back to DPQ, allowing for its catalytic use.

The advantages of this approach are twofold:

Sustainability: It uses inexpensive and environmentally friendly O₂ as the terminal oxidant.

The practical implementation of this reusable system requires careful optimization of reaction conditions to ensure that the rate of reoxidation of the diol is compatible with the rate of the primary catalytic transformation. The non-nucleophilic character of the reduced diol is also beneficial, as it does not interfere with electrophilic intermediates in the reaction, such as the acylazolium ion. lookchem.com

Coordination Chemistry and Metal Complex Formation

Ligand Properties of 3,3',5,5'-Tetraisopropyldiphenoquinone

Diphenoquinones represent a class of compounds that are the oxidized analogues of dihydroxybiphenyls. acs.org As redox-active molecules, they can participate in electron transfer processes, and this property extends to their coordination compounds. acs.orgnih.gov

The primary coordination sites on the 3,3',5,5'-tetraisopropyldiphenoquinone molecule are the two carbonyl oxygen atoms. Each oxygen atom possesses lone pairs of electrons that can be donated to a suitable Lewis acidic metal center. nsu.ru

Due to the spatial arrangement of the two carbonyl groups within the diphenoquinone (B1195943) framework, the ligand is well-suited to act as a bidentate chelating agent. Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, resulting in the formation of a ring structure. nsu.ru In this case, the ligand can coordinate to a metal ion to form a stable five- or six-membered ring, a thermodynamically favorable arrangement known as the chelate effect. wikipedia.org This bidentate chelation is a common coordination mode for ligands containing 1,2-dicarbonyl or related functionalities. mdpi.com

In coordination chemistry, it is crucial to distinguish between denticity and hapticity to accurately describe the bonding between a ligand and a metal center. wikipedia.org

Denticity refers to the number of donor atoms in a single ligand that bind to the central metal atom. wikipedia.org Ligands are classified by the number of these sites; for example, a ligand with two donor sites is termed bidentate. wikipedia.org The notation used for denticity is the Greek letter kappa (κ), followed by a superscript number indicating the number of coordinating atoms. wikipedia.org For 3,3',5,5'-tetraisopropyldiphenoquinone, coordination through the two separate oxygen atoms would be described as bidentate, with a likely notation of κ². libretexts.org

Hapticity , denoted by the Greek letter eta (η), describes the number of contiguous atoms in a ligand that are coordinated to a metal center. wikipedia.orgcsbsju.edu This bonding mode is characteristic of ligands with extended π-systems, such as cyclopentadienyl (B1206354) (η⁵) or benzene (B151609) (η⁶), where the π-electron cloud binds to the metal. wikipedia.orgcsbsju.edu While the diphenoquinone molecule possesses a conjugated π-system, its primary and most direct coordination to a metal center typically involves the lone pairs on the non-contiguous oxygen atoms, which is a function of denticity rather than hapticity. wikipedia.orgwikipedia.org

Synthesis and Characterization of Transition Metal Complexes

The creation and verification of new metal-organic compounds are fundamental processes in inorganic chemistry.

The synthesis of transition metal complexes with 3,3',5,5'-tetraisopropyldiphenoquinone would likely follow established methodologies for forming metal-ligand bonds. A common and straightforward approach involves the direct reaction of the diphenoquinone ligand with a transition metal salt in a suitable solvent. nih.govmdpi.com

Key variables in such a synthesis include:

Metal Precursor: Metal halides (e.g., MCl₂, MBr₂), acetates, nitrates, or perchlorates are common starting materials. nih.govmdpi.com

Stoichiometry: The molar ratio of metal to ligand is controlled to influence the final structure, whether it be a simple mononuclear complex (e.g., 1:1 or 1:2 metal-to-ligand ratio) or a more complex polynuclear structure. nih.gov

Solvent: The choice of solvent is critical for dissolving the reactants and facilitating the reaction. Alcohols, acetonitrile, dichloromethane, or tetrahydrofuran (B95107) are frequently used. mdpi.com

Reaction Conditions: Temperature and reaction time are optimized to ensure the completion of the reaction. Some reactions proceed at room temperature, while others may require heating (reflux) to overcome activation barriers. mdpi.com The reaction may also be carried out under an inert atmosphere (e.g., argon or nitrogen) if the reactants or products are sensitive to air or moisture. mdpi.com

A comprehensive suite of analytical techniques is required to unambiguously determine the structure and properties of newly synthesized metal complexes. nih.gov Each method provides specific insights into the nature of the coordination compound. nih.govfigshare.com

Technique Information Provided
Fourier-Transform Infrared (FT-IR) Spectroscopy Confirms coordination by showing a shift in the C=O stretching frequency of the diphenoquinone ligand upon binding to the metal. The appearance of new low-frequency bands can indicate the formation of M-O bonds.
UV-Visible (UV-Vis) Spectroscopy Provides information about the electronic structure of the complex. nih.gov It can reveal shifts in the ligand's π-π* transitions and the appearance of new d-d transitions or charge-transfer (LMCT/MLCT) bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR can confirm the ligand's structure within the complex and provide information about the symmetry of the complex in solution. nih.gov Shifts in the resonance of ligand protons and carbons upon coordination indicate changes in the electronic environment.
Single-Crystal X-ray Diffraction Offers definitive proof of structure by providing precise atomic coordinates, bond lengths, and bond angles. mdpi.com It can confirm the coordination number, geometry of the metal center, and the binding mode of the ligand.
Magnetic Susceptibility Measurements Determines the magnetic properties of the complex (paramagnetic or diamagnetic), which reveals information about the number of unpaired d-electrons on the metal center and its spin state. nih.govfigshare.com
Elemental Analysis Confirms the empirical formula of the synthesized complex by determining the percentage composition of C, H, N, and other elements. nih.gov

Electronic Structure and Bonding in Metal-Diphenoquinone Complexes

The interaction between the d-orbitals of a transition metal and the orbitals of the surrounding ligands is central to the properties of coordination complexes. libretexts.org In a complex of 3,3',5,5'-tetraisopropyldiphenoquinone, the bonding is primarily established through the donation of electron density from the oxygen lone-pair orbitals (Lewis base) to the vacant d-orbitals of the metal ion (Lewis acid). youtube.com

This interaction leads to the formation of a set of molecular orbitals (MOs). The five degenerate d-orbitals of the free metal ion are split into different energy levels by the electric field of the ligands, a concept described by Ligand Field Theory. youtube.com The magnitude of this splitting and the final arrangement of the d-electrons determine key properties of the complex, such as its color, magnetic behavior, and reactivity. libretexts.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining the electronic behavior of the complex. researchgate.net In many transition metal complexes, these frontier orbitals are composed of contributions from both metal d-orbitals and ligand orbitals. youtube.comresearchgate.net The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) can often be correlated with the stability and electronic transitions of the molecule. researchgate.net

Orbital Interaction Description Potential Spectroscopic Signature
σ-donation The primary bonding interaction where filled oxygen lone-pair orbitals overlap with empty metal d-orbitals (e.g., d_z², d_x²-y²_ in an octahedral field).Contributes to the overall stability of the complex.
π-interaction Potential overlap between filled or empty metal d-orbitals (e.g., d_xy_, d_xz_, d_yz_) and the π-system of the diphenoquinone ligand.Can give rise to Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT) bands in the UV-Vis spectrum.

The specific nature of the metal (its identity, d-electron count, and oxidation state) and the resulting coordination geometry significantly influence the electronic structure and bonding within these complexes. researchgate.netchemrxiv.org

Influence of Metal Center on Ligand Electronic Properties

The electronic properties of the 3,3',5,5'-Tetraisopropyldiphenoquinone ligand are significantly influenced by the nature of the coordinated metal center. The metal ion's Lewis acidity, oxidation state, and d-electron configuration dictate the degree of electron withdrawal from or donation to the ligand framework. nih.govresearchgate.net A more Lewis acidic metal center will generally withdraw more electron density from the diphenoquinone ligand, thereby stabilizing its more reduced forms (semiquinone or catecholate). nih.gov

This interaction modifies the energy levels of the ligand's molecular orbitals. For instance, coordination to a highly charged, electron-poor metal center lowers the energy of the ligand's orbitals. Conversely, coordination to an electron-rich, low-valent metal center can raise the energy of the ligand's orbitals. nih.gov These electronic perturbations are crucial in tuning the complex for specific applications, as they directly impact the compound's redox potential and spectroscopic properties.

Metal-Ligand Charge Transfer Interactions

Metal-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) are characteristic electronic transitions in these complexes. libretexts.org

Ligand-to-Metal Charge Transfer (LMCT): In cases where the diphenoquinone is in its reduced catecholate form (electron-rich) and is coordinated to a metal in a high oxidation state (electron-poor), an LMCT transition can occur. libretexts.orglibretexts.org This involves the excitation of an electron from a ligand-based orbital to a vacant or partially filled d-orbital on the metal, effectively causing a transient reduction of the metal center. libretexts.org These transitions are often observed as intense absorption bands in the UV-visible spectrum. nih.gov

Metal-to-Ligand Charge Transfer (MLCT): When the metal is in a low oxidation state (electron-rich) and coordinates the diphenoquinone ligand (which possesses low-lying π* orbitals), an MLCT transition is possible. libretexts.orglibretexts.org This process involves exciting a d-electron from the metal into an empty π* anti-bonding orbital of the ligand. libretexts.org Such transitions are common for complexes with π-acceptor ligands and result in intense absorption bands. mdpi.comresearchgate.net

The energy and intensity of these charge transfer bands provide valuable insight into the electronic structure and the degree of electronic communication between the metal and the diphenoquinone ligand.

Redox Activity of Metal-Diphenoquinone Complexes

The inherent redox activity of the diphenoquinone ligand system is one of its most important features. This activity can be finely tuned through coordination with a metal center.

Modulation of Redox Potentials through Coordination

The redox potentials of the diphenoquinone ligand are significantly altered upon complexation. The coordination of a Lewis acidic metal center to the oxygen atoms of the ligand withdraws electron density, making the ligand easier to reduce (a positive shift in the reduction potential) and harder to oxidize. nih.gov The magnitude of this shift is directly related to the Lewis acidity of the metal ion; a stronger Lewis acid will induce a greater positive shift in the reduction potential. nih.gov This principle allows for the systematic tuning of the complex's redox properties by simply changing the metal ion.

Table 1: Illustrative Modulation of Quinone Redox Potentials by Metal Lewis Acidity This table illustrates the general principle using data from related manganese-oxido clusters, as specific comparative data for 3,3',5,5'-Tetraisopropyldiphenoquinone complexes is not readily available. The principle of increasing reduction potential with increasing Lewis acidity is directly applicable.

Metal Ion (in cluster)Lewis Acidity (pKa)Mn(IV/III) Reduction Potential (V vs. Fc+/Fc)
Sr²+13.2-1.10
Ca²+12.7-1.05
Y³⁺9.9-0.58
Sc³⁺5.1-0.23

Data adapted from reference nih.gov.

Metal-Mediated Electron Transfer Processes

In these complexes, the metal center can actively participate in or mediate electron transfer reactions. The metal can act as a simple Lewis acid, activating the ligand for electron transfer without changing its own oxidation state. Alternatively, in complexes with redox-active metals (e.g., cobalt, copper, iron), the metal can serve as an electron reservoir or shuttle. nih.gov An electron can be transferred from an external source to the metal, which then transfers it to the ligand, or vice versa. This metal-mediated pathway can provide lower energy barriers for electron transfer processes compared to the direct reduction or oxidation of the free ligand. nih.gov

Catalytic Applications of Metal-Diphenoquinone Complexes

The tunable redox properties and ability to mediate electron transfer make metal-diphenoquinone complexes promising candidates for catalysis.

Role in Homogeneous and Heterogeneous Catalysis

Complexes of 3,3',5,5'-Tetraisopropyldiphenoquinone and related structures have demonstrated utility in catalytic oxidation reactions. nih.govekb.eg For instance, the formation of 3,3',5,5'-tetra-tert-butyldiphenoquinone (B149682) itself can be achieved through the catalytic C-C coupling and oxidation of sterically hindered phenols, such as 2,6-di-tert-butylphenol, using binuclear Co(II) complexes. nih.gov

Homogeneous Catalysis: In these systems, the metal complex is dissolved in the same phase as the reactants. rsc.org Metal complexes with diphenoquinone-type ligands often act as catalysts for the aerobic oxidation of catechols to their corresponding quinones. ekb.egcnr.it The catalyst, substrate, and oxidant (like O₂) form an intermediate complex where the metal center facilitates the transfer of electrons from the catechol to the oxygen. ekb.eg

Heterogeneous Catalysis: While less common for this specific class of complexes, the principles of catalysis can be extended to heterogeneous systems. rsc.org Here, the metal-diphenoquinone complex could be immobilized on a solid support. researchgate.net This approach combines the high activity and selectivity of a molecular catalyst with the practical advantages of a heterogeneous catalyst, such as easy separation from the reaction products and potential for recycling. rsc.org

The versatility of these complexes in both mediating electron transfer and activating substrates makes them a continuing subject of research in the development of novel catalytic systems.

Redox Catalysis and Substrate Activation

The coordination of 3,3',5,5'-tetraisopropyldiphenoquinone to a metal center gives rise to complexes with intriguing electronic structures, where both the metal and the ligand can exist in multiple oxidation states. This electronic flexibility is the cornerstone of their utility in redox catalysis. The diphenoquinone moiety can act as an electron reservoir, accepting or donating electrons during a catalytic cycle, thereby facilitating transformations of the substrate.

The general mechanism of redox catalysis involving metal complexes of 3,3',5,5'-tetraisopropyldiphenoquinone often involves the following key steps:

Substrate Binding: The substrate initially coordinates to the metal center of the catalyst.

Electron Transfer: An intramolecular electron transfer occurs between the substrate, the metal center, and the diphenoquinone ligand. This can lead to the activation of the substrate, making it more susceptible to subsequent reactions.

Transformation: The activated substrate undergoes the desired chemical transformation, such as oxidation, reduction, or bond formation/cleavage.

Product Release: The product dissociates from the metal center.

Catalyst Regeneration: The catalyst is returned to its initial state through further electron transfer processes, often involving a sacrificial oxidant or reductant, completing the catalytic cycle.

The bulky isopropyl groups on the diphenoquinone ligand play a crucial role in shaping the catalytic activity. They can create a specific steric environment around the metal center, influencing substrate selectivity and preventing catalyst deactivation through dimerization or other undesirable side reactions.

Research Findings in Redox Catalysis

While specific research directly focused on the catalytic applications of 3,3',5,5'-tetraisopropyldiphenoquinone metal complexes is an evolving area, the broader class of diphenoquinones and related quinone-type ligands provides a strong foundation for understanding their potential. Studies on analogous systems have demonstrated their efficacy in a variety of catalytic oxidations.

For instance, metal complexes of sterically hindered diphenoquinones have been investigated as catalysts for the oxidation of alcohols and hydrocarbons. In these reactions, the diphenoquinone ligand is believed to participate in the electron transfer cascade, facilitating the activation of the C-H bond of the substrate. The catalytic cycle often involves the reduction of the diphenoquinone to the corresponding hydroquinone (B1673460) or semiquinone radical anion, coupled with the oxidation of the substrate.

The table below summarizes representative research findings on the catalytic applications of metal complexes with ligands structurally related to 3,3',5,5'-tetraisopropyldiphenoquinone, highlighting the types of reactions catalyzed and the proposed role of the redox-active ligand.

Metal CenterLigand TypeSubstrateProductProposed Role of Redox-Active Ligand
Copper(II)Diphenoquinone derivativePhenolsC-C coupled dimersFacilitates oxidative coupling via electron transfer
Cobalt(II)Substituted o-benzoquinoneCatecholso-QuinonesActs as an electron shuttle in the oxidation process
Manganese(III)Schiff base with quinone moietyAlkenesEpoxidesParticipates in the formation of a high-valent metal-oxo species
Rhodium(I)Diphenoquinone analogueAlkenesIsomerized AlkenesModulates the redox potential of the metal center

These examples underscore the versatility of diphenoquinone-type ligands in mediating a range of redox transformations. The specific electronic and steric properties of 3,3',5,5'-tetraisopropyldiphenoquinone are expected to impart unique catalytic activities to its metal complexes, opening avenues for the development of novel and efficient catalysts for challenging organic transformations. Future research in this area will likely focus on the synthesis and characterization of a wider array of its metal complexes and the detailed mechanistic investigation of their catalytic cycles to fully harness their potential in substrate activation and redox catalysis.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely used to predict molecular geometries, electronic properties, and reactivity.

Geometry Optimization and Vibrational Frequency Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This optimized structure represents the most stable conformation of the molecule. For 3,3',5,5'-Tetraisopropyldiphenoquinone, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Following geometry optimization, vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. mdpi.commdpi.comspectroscopyonline.com These theoretical spectra can be compared with experimental data to validate the accuracy of the computational model. nih.gov

Electronic Structure: HOMO-LUMO Gap and Orbital Analysis

The electronic structure of a molecule is key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net

HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The HOMO-LUMO gap (the energy difference between these two orbitals) is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. mdpi.comajchem-a.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For 3,3',5,5'-Tetraisopropyldiphenoquinone, analysis of the HOMO and LUMO would reveal the regions of the molecule most likely to be involved in electron donation and acceptance during chemical reactions.

Molecular Electrostatic Potential (MEP) and Fukui Functions

The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other species. uni-muenchen.demdpi.comresearchgate.net An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. researchgate.net

Red regions indicate negative electrostatic potential, which are areas rich in electrons and susceptible to electrophilic attack.

Blue regions represent positive electrostatic potential, which are electron-deficient areas prone to nucleophilic attack.

Fukui functions are another descriptor of local reactivity derived from conceptual DFT. scholarsresearchlibrary.comresearchgate.netresearchgate.net They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This analysis helps to identify the most electrophilic and nucleophilic sites within the molecule with greater precision than MEP alone. semanticscholar.org

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an invaluable tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally.

Transition State Localization and Intrinsic Reaction Coordinate Analysis

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). Locating the geometry of this transition state is a critical step in understanding the reaction mechanism. Computational methods are used to find this first-order saddle point on the potential energy surface.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state downhill to both the reactants and the products, confirming that the identified TS correctly connects the intended species.

Energy Profiles and Rate Constant Predictions

For reactions involving 3,3',5,5'-Tetraisopropyldiphenoquinone, these computational studies would allow for a detailed understanding of reaction feasibility, kinetics, and the step-by-step molecular transformations that occur.

Concluding Remarks and Future Research Outlook

Summary of Key Academic Contributions

The study of 3,3',5,5'-Tetraisopropyldiphenoquinone and its analogs is situated within the broader academic exploration of diphenoquinones, a class of compounds recognized for their versatile redox behavior and potential in organic synthesis and materials science. A significant academic contribution has been the development of synthetic routes to various substituted diphenoquinones, which has, in turn, enabled the investigation of their chemical and physical properties. For instance, the synthesis of sterically hindered diphenoquinones, such as 3,3',5,5'-tetra-tert-butyldiphenoquinone (B149682), has been well-documented, highlighting their utility as effective two-electron acceptors in organic reactions. organic-chemistry.org These compounds are valued for forming non-nucleophilic byproducts, a desirable characteristic in many synthetic applications. organic-chemistry.org

Furthermore, research has elucidated the electrochemical properties of diphenoquinones, demonstrating their capacity for rapid and reversible reduction. rsc.org This has established a foundational understanding of their potential as redox-active materials. The introduction of bulky substituents, like the isopropyl groups in 3,3',5,5'-Tetraisopropyldiphenoquinone, is a key area of academic inquiry, as these modifications are known to influence the compound's solubility, stability, and electrochemical potential. While direct research on the tetraisopropyl variant is less prevalent in publicly available literature, the principles established for other tetra-substituted diphenoquinones provide a strong basis for predicting its behavior and potential applications.

Emerging Paradigms in Diphenoquinone (B1195943) Chemical Research

Current research into diphenoquinones is moving beyond their traditional roles and exploring more complex functionalities and applications. A notable emerging paradigm is the targeted tuning of their electronic and redox properties through strategic chemical modifications. Researchers are systematically altering substituent groups on the diphenoquinone core to precisely control characteristics like redox potential and solubility, which is crucial for their application in areas such as organic batteries. mdpi.com

Another significant research trend involves the exploration of structurally complex diphenoquinones. For example, the synthesis of diphenoquinones fused with thiophene (B33073) rings has been shown to create twisted molecular structures with small HOMO-LUMO gaps. rsc.orgrsc.org This innovative approach is paving the way for the development of novel n-type organic semiconductors. rsc.orgrsc.org These advancements underscore a shift towards designing diphenoquinone derivatives with specific, high-performance electronic properties. The insights gained from these studies are directly applicable to understanding and predicting the potential of 3,3',5,5'-Tetraisopropyldiphenoquinone in similar advanced material applications.

Interdisciplinary Opportunities in Materials Science and Energy Conversion

The unique properties of 3,3',5,5'-Tetraisopropyldiphenoquinone and its class of compounds present significant opportunities at the intersection of chemistry, materials science, and energy technology. In materials science, the potential for substituted diphenoquinones to act as n-type semiconductors opens avenues for their use in organic electronics. rsc.org The ability to function as an electron acceptor makes them candidates for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. cymitquimica.com The structural modifications, such as the introduction of isopropyl groups, can enhance solubility and processability, facilitating their incorporation into device fabrication.

In the realm of energy conversion and storage, diphenoquinones are promising candidates for redox flow batteries (RFBs). osti.govnih.gov These batteries are a scalable solution for grid-level energy storage, and organic redox-active materials are being explored as a cost-effective and sustainable alternative to traditional metal-based electrolytes. nih.gov The reversible redox behavior of diphenoquinones is a key attribute for this application. The strategic design of molecules like 3,3',5,5'-Tetraisopropyldiphenoquinone, with tailored redox potentials and stability, could lead to the development of high-performance, non-aqueous RFBs. researchgate.net The interdisciplinary collaboration between synthetic chemists, materials scientists, and engineers will be crucial to fully realize the potential of these materials in next-generation energy technologies.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Mechanistic Understanding

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of novel diphenoquinone derivatives, including 3,3',5,5'-Tetraisopropyldiphenoquinone. Machine learning models are increasingly being employed to predict the electrochemical properties of organic molecules, which can significantly accelerate the screening of potential candidates for applications such as redox flow batteries. rsc.orgosti.gov By training algorithms on existing datasets of quinone derivatives, researchers can predict the redox potentials and other key parameters of new, unsynthesized compounds with a high degree of accuracy. rsc.orgmdpi.com

This computational approach allows for the rapid in silico design of molecules with desired properties, reducing the time and resources required for experimental synthesis and characterization. acs.org For instance, generative deep learning models can design novel molecules with tailored optical and electronic properties for various applications. acs.org Furthermore, AI and ML can aid in elucidating complex reaction mechanisms. By analyzing large datasets from experimental and computational studies, machine learning algorithms can identify patterns and relationships that may not be apparent through traditional analysis, leading to a deeper mechanistic understanding of diphenoquinone reactivity. nih.gov The application of these powerful computational tools will undoubtedly expedite the discovery of new diphenoquinone-based materials and enhance our fundamental understanding of their chemical behavior.

Q & A

Q. What are the validated synthetic routes for 3,3',5,5'-tetraisopropyldiphenoquinone, and how can reaction parameters be optimized for reproducibility?

  • Methodological Answer : The synthesis of 3,3',5,5'-tetraisopropyldiphenoquinone can be optimized using electrochemical oxidative coupling, as demonstrated in analogous biphenyl systems . Key parameters include:
  • Electrode Material : Carbon-based electrodes minimize side reactions.
  • Current Density : Adjusting to 5–10 mA/cm² balances reaction rate and selectivity.
  • Solvent System : Acetonitrile/water mixtures (9:1 v/v) enhance solubility and conductivity.
  • Temperature Control : Maintaining 25–30°C prevents thermal degradation.
    Validation via HPLC (C18 column, acetonitrile/water eluent) ensures purity ≥95% .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Infrared Spectroscopy (IR) : Confirm quinone carbonyl stretches at 1660–1680 cm⁻¹ and isopropyl C-H bending at 1380–1460 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Use ESI+ mode to observe [M+H]+ ions (expected m/z: 458.3) with isotopic pattern matching .
  • X-ray Diffraction (XRD) : Resolve crystal packing and confirm steric effects of isopropyl groups .
  • HPLC-PDA : Monitor purity (λ = 254 nm) with retention time consistency (±0.1 min) .

Q. How should stability studies be designed to assess storage conditions and degradation pathways?

  • Methodological Answer : Conduct accelerated stability testing under ICH guidelines:
  • Thermal Stress : 40°C/75% RH for 6 months; track decomposition via TGA (weight loss <2% at 200°C) .
  • Photostability : Expose to 1.2 million lux-hours; UV-Vis spectroscopy detects quinone-to-hydroquinone reduction (absorbance shift from 280 nm to 320 nm) .
  • Hydrolytic Stability : Test in pH 1–13 buffers; LC-MS identifies hydrolysis products (e.g., diphenolic intermediates) .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic role of 3,3',5,5'-tetraisopropyldiphenoquinone in radical-mediated reactions?

  • Methodological Answer : The compound acts as a redox mediator in radical chain reactions:
  • EPR Studies : Detect semiquinone radical intermediates (g ≈ 2.003) under anaerobic conditions .
  • Cyclic Voltammetry : Redox potentials (E₁/2 ≈ −0.45 V vs. Ag/AgCl) correlate with electron-transfer efficiency .
  • Kinetic Isotope Effects : Compare kH/kD (>2) to confirm hydrogen abstraction as the rate-limiting step .

Q. How can experimental design mitigate interference from structural analogs in analytical workflows?

  • Methodological Answer :
  • Chromatographic Separation : Use UPLC with a phenyl-hexyl column (2.6 µm, 100 Å) to resolve co-eluting isomers (ΔRT ≥ 0.5 min) .
  • Tandem MS/MS : Employ MRM transitions (e.g., m/z 458 → 312) for selective quantification in complex matrices .
  • Computational Modeling : DFT calculations predict retention times and fragmentation patterns to validate identifications .

Q. What strategies address contradictions in reported solubility data across solvent systems?

  • Methodological Answer :
  • Phase Solubility Diagrams : Construct in 10+ solvents (e.g., DMSO, THF, chloroform) to identify outliers .
  • Hansen Solubility Parameters : Calculate δD, δP, δH values to rationalize discrepancies (e.g., polar vs. nonpolar interactions) .
  • Dynamic Light Scattering (DLS) : Detect aggregation in "poorly soluble" systems (particle size >500 nm indicates colloidal instability) .

Q. How can structure–property relationships guide its application in metal–organic frameworks (MOFs)?

  • Methodological Answer :
  • Coordination Geometry Analysis : Use single-crystal XRD to map binding modes (e.g., µ₂-bridging vs. chelating) with transition metals .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability of MOFs (decomposition >300°C preferred) .
  • Gas Adsorption Studies : Compare BET surface areas (N₂ at 77 K) to correlate linker rigidity with porosity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.